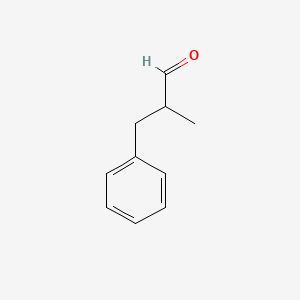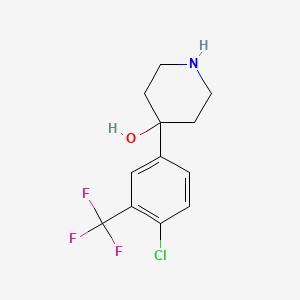
4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol
Overview
Description
“4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol” is a chemical compound with the empirical formula C12H13ClF3NO . It has a molecular weight of 279.69 . This compound may be used to synthesize piperidinols and penfluridol, a neuroleptic agent .
Synthesis Analysis
A series of this compound (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidinol ring attached to a phenyl ring, which is substituted with a chlorine atom and a trifluoromethyl group .
Chemical Reactions Analysis
The synthesized derivatives of this compound have been evaluated for their analgesic potential . Most of the compounds displayed potent analgesic efficacy and an ultrashort to long duration of action .
Physical And Chemical Properties Analysis
This compound has a melting point of 138-141 °C . The SMILES string for this compound is OC1(CC(NCC1)c2ccc(Cl)c(c2)C(F)(F)F) .
Scientific Research Applications
Anti-Tuberculosis Activity
A study identified a novel piperidinol, specifically 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol, as having significant anti-tuberculosis activity. This discovery was part of a screening of commercially available compound libraries. The compound demonstrated promising drug-like characteristics, leading to the generation of an optimization library to enhance its anti-tuberculosis properties (Sun et al., 2009).
Structural and Electronic Properties
Research has been conducted on the crystal structures of compounds including this compound. These studies provide insights into the structural and electronic properties of such compounds, which are important for understanding their biological activity and potential pharmaceutical applications (Georges et al., 1989).
Protoporphyrinogen IX Oxidase Inhibitors
Another study focused on the structural analysis of trifluoromethyl-substituted compounds, including variants of this compound. These compounds were identified as inhibitors of protoporphyrinogen IX oxidase, an enzyme involved in the biosynthesis of heme. The structural analysis provided insights into their inhibitory mechanisms (Li et al., 2005).
Anticonvulsant Properties
Investigations have also been made into the anticonvulsant properties of related compounds. For instance, studies on the crystal structures of compounds like 1-[6-(4-chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol provide valuable information for the development of new anticonvulsant drugs. These structural studies help in understanding how such compounds interact with biological targets (Georges et al., 1989).
Synthesis and Crystal Structure Analysis
Research has also focused on the synthesis and crystal structure analysis of compounds related to this compound. Such studies are essential for drug development, as they provide detailed information on the molecular configuration and potential reactivity of these compounds (Arulraj et al., 2019).
Mechanism of Action
Target of Action
It has been suggested that the compound may have analgesic properties, indicating a potential interaction with pain receptors .
Mode of Action
The exact mode of action of 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol It is suggested that the compound may interact with pain receptors, leading to an analgesic effect
Biochemical Pathways
Given its potential analgesic properties, it may be involved in the modulation of pain signaling pathways .
Result of Action
The molecular and cellular effects of 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol It has been suggested that the compound may have analgesic effects, indicating that it may modulate pain signaling at the molecular and cellular level .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been used to synthesize derivatives that exhibit potent analgesic efficacy . The compound’s interactions with opioid receptors at the spinal and supraspinal levels suggest its involvement in pain modulation . Additionally, it may interact with other biomolecules, contributing to its overall biochemical properties.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound can depress peripheral and centrally mediated pain by opioid-independent systems . This indicates its potential impact on cell signaling pathways related to pain perception and response.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an analgesic by interacting with opioid receptors, leading to pain relief . The compound’s ability to inhibit or activate specific enzymes further contributes to its molecular mechanism of action. Changes in gene expression resulting from these interactions highlight its role in modulating cellular responses to pain.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability and degradation patterns that influence its long-term effects on cellular function. Studies have demonstrated that its analgesic action can vary from ultrashort to long durations, depending on the specific derivative used . This temporal variability is crucial for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has shown that higher doses can lead to significant pain relief, while excessive doses may result in toxic or adverse effects . Understanding the dosage-dependent effects is essential for optimizing its therapeutic use and minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in target tissues are essential for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . Understanding its subcellular distribution is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
properties
IUPAC Name |
4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO/c13-10-2-1-8(7-9(10)12(14,15)16)11(18)3-5-17-6-4-11/h1-2,7,17-18H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALRVIPTUXSBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176341 | |
| Record name | 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21928-50-7 | |
| Record name | 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21928-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021928507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV5G3R6M8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

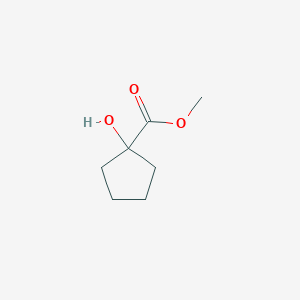
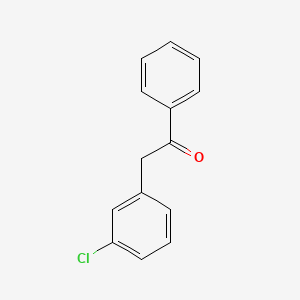
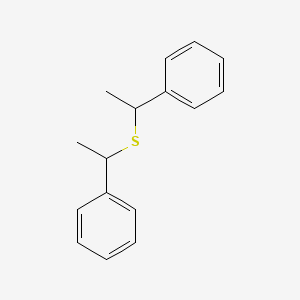
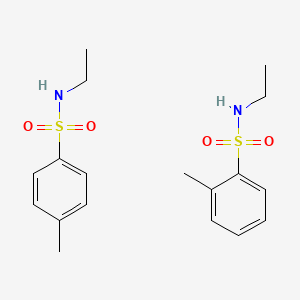
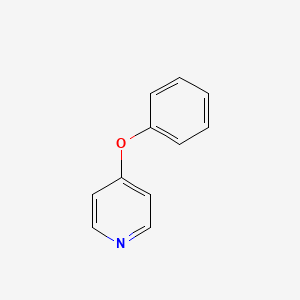




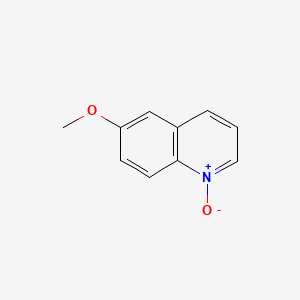
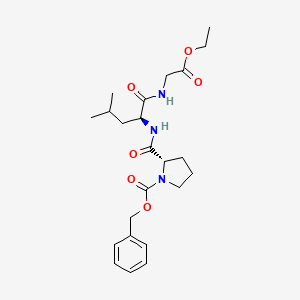
![Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B1584214.png)
